Isobutyl 2-chlorobenzoate

Description

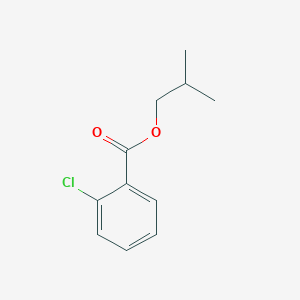

This compound is structurally defined by a benzene ring substituted with a chlorine atom at the ortho-position and an isobutyl ester group at the carboxylic acid position. Its applications span organic synthesis, pharmaceutical intermediates, and specialty chemical production. The isobutyl group enhances lipophilicity, influencing solubility and reactivity, while the ortho-chlorine substituent may modulate electronic effects and steric interactions in chemical reactions .

Properties

CAS No. |

32357-17-8 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-methylpropyl 2-chlorobenzoate |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |

InChI Key |

BESGEXPDWNNBJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Acidic Hydrolysis

Under reflux with HCl or HSO , the ester hydrolyzes back to 2-chlorobenzoic acid and isobutanol:

Conditions:

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), hydrolysis produces 2-chlorobenzoate salt:

Key Data:

Nucleophilic Acyl Substitution

The ester undergoes substitution with nucleophiles (e.g., amines, alcohols) under catalysis. For example, transesterification with methanol produces methyl 2-chlorobenzoate:

Experimental Insights:

-

Hypervalent iodine reagents (e.g., benziodazolones) accelerate substitution via N-acyl pyridinium intermediates .

Reduction Reactions

Catalytic hydrogenation or metal-mediated reduction converts the ester to 2-chlorobenzyl alcohol :

Alternative Reductants:

-

Iron powder in acetic acid/isopropylcarbinol achieves 95% conversion at 60°C (similar to methods for nitro-group reduction) .

Nitration and Functionalization

While direct nitration of the ester is uncommon, precursors like 2-chlorobenzoic acid are nitrated before esterification. For example:

Industrial Application:

-

This pathway is critical for synthesizing intermediates like 3,5-diamino-4-chlorobenzoic acid isobutyl ester , used in dyes and pharmaceuticals .

Stability and Decomposition

Scientific Research Applications

Isobutyl 2-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isobutyl 2-chlorobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-chlorobenzoic acid, which may interact with biological pathways. The chlorine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Benzoate Esters

- Applications focus on aldehyde-related synthetic pathways, such as Schiff base formation .

- Bortezomib Derivatives (e.g., compounds 13–20): Modifications to the boronic acid pharmacophore in bortezomib analogs highlight the critical role of the isobutyl group. For example, removal of the isobutyl group (compounds 13–14) abolished cytotoxicity, while benzene ring substitutions (compounds 16–17) maintained inhibitory effects.

Isobutyl-Containing Chloroformates

- Isobutyl Chloroformate (CAS 108-23-6):

A reactive acylating agent, isobutyl chloroformate shares the isobutyl moiety but replaces the benzoate ester with a chloroformate group (–O–CO–Cl). This structural difference confers higher electrophilicity and acute toxicity. For instance, isobutyl chloroformate exhibits mouse RD50 values (97 ppm) comparable to n-butyl chloroformate (117 ppm), suggesting similar irritancy and respiratory hazards . In contrast, isobutyl 2-chlorobenzoate’s ester group likely reduces acute toxicity due to lower reactivity.

Organophosphorus Analogs

- Isobutyl Methylphosphonochloridate (CAS 18359-05-2): This organophosphate ester replaces the benzoate backbone with a phosphonochloridate group. Such properties are absent in this compound, emphasizing the role of the aromatic system in dictating toxicity profiles .

Data Table: Key Properties and Comparisons

Research Findings and Mechanistic Insights

- Role of the Isobutyl Group : Evidence from bortezomib derivatives indicates that the isobutyl group enhances cell permeability and target binding, a feature likely relevant to this compound’s pharmacokinetics .

- Toxicity Profiles : Chloroformates (e.g., isobutyl chloroformate) exhibit higher acute toxicity due to reactive chloroformate groups, whereas benzoate esters like this compound prioritize hydrolytic stability and lower irritancy .

- Synthetic Utility : The ortho-chlorine in this compound may direct electrophilic substitution reactions, contrasting with para-substituted analogs (e.g., methyl 2-chloro-5-formylbenzoate), where electronic effects dominate .

Biological Activity

Isobutyl 2-chlorobenzoate is an organic compound with a variety of potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and implications in research and industry.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 2-chlorobenzoic acid with isobutanol, typically using sulfuric acid as a catalyst under reflux conditions. This reaction yields the ester product, which can undergo various chemical transformations, including hydrolysis, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its hydrolysis to 2-chlorobenzoic acid and isobutanol. The released 2-chlorobenzoic acid can interact with various biological pathways, potentially influencing cellular processes such as apoptosis and autophagy. The chlorine atom on the aromatic ring may also facilitate electrophilic aromatic substitution reactions, enhancing its reactivity with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that chlorinated benzoates can possess antimicrobial activity against certain bacterial strains. The presence of the chlorine atom enhances the compound's ability to disrupt microbial cell membranes.

- Anticancer Potential : The compound's hydrolysis product, 2-chlorobenzoic acid, has been investigated for its potential to induce apoptosis in cancer cells. The interaction of these compounds with lysosomal pathways has been a focal point in cancer therapy research .

- Enzymatic Interactions : this compound may serve as a substrate for specific enzymes involved in biotransformation processes. For instance, certain bacteria can metabolize chlorobenzoates, suggesting potential applications in bioremediation .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various chlorinated benzoates against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent.

- Cancer Research : In vitro studies assessed the effects of 2-chlorobenzoic acid on hepatocellular carcinoma cells. Results indicated that treatment led to increased apoptosis rates and reduced cell migration, highlighting its potential role in cancer therapies targeting lysosomal functions .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.